
4-Bromo-1,2-bis(hexyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1,2-bis(hexyloxy)benzene is an organic compound with the chemical formula C18H29BrO2 It is a derivative of benzene, where two hexyloxy groups are attached to the 1 and 2 positions, and a bromine atom is attached to the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-bis(hexyloxy)benzene typically involves the bromination of 1,2-bis(hexyloxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a controlled temperature and stirring to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. Safety measures are also implemented to handle the bromine and other reagents used in the process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1,2-bis(hexyloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hexyloxy groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Aplicaciones Científicas De Investigación
4-Bromo-1,2-bis(hexyloxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1,2-bis(hexyloxy)benzene involves its interaction with specific molecular targets. The bromine atom and hexyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(hexyloxy)benzene: Similar structure but lacks the bromine atom.
2-Bromo-1,4-bis(hexyloxy)benzene: Similar but with different substitution pattern.
1,2-Dihexyloxybenzene: Lacks the bromine atom and has a different substitution pattern.
Uniqueness
4-Bromo-1,2-bis(hexyloxy)benzene is unique due to the presence of both bromine and hexyloxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired .
Propiedades
Número CAS |
200959-51-9 |
|---|---|
Fórmula molecular |
C18H29BrO2 |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
4-bromo-1,2-dihexoxybenzene |
InChI |
InChI=1S/C18H29BrO2/c1-3-5-7-9-13-20-17-12-11-16(19)15-18(17)21-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3 |
Clave InChI |
COCCIDGDLPJWJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C=C(C=C1)Br)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(7-Bromo-6-chloro-2,8-difluoroquinazolin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl] tert-butyl formate](/img/structure/B14081274.png)
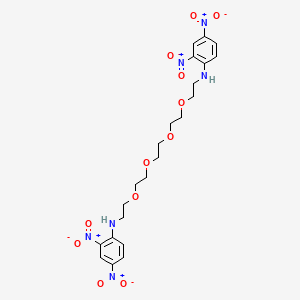

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B14081294.png)
![1-[2-(2-Butoxyethoxy)ethoxy]nonane](/img/structure/B14081298.png)
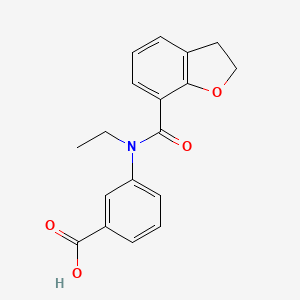
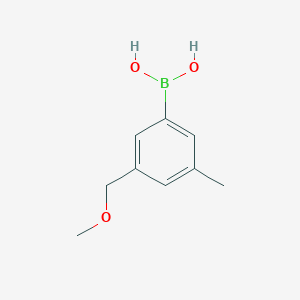
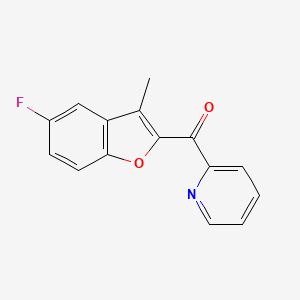
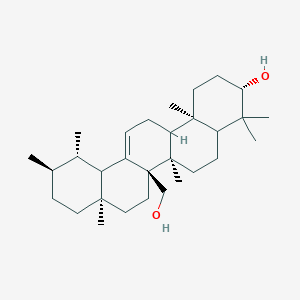

![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)
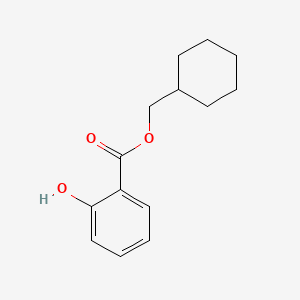
![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14081364.png)
